5-((3-methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide

NADPH oxidase ROS inhibition Inflammatory disease models

Select this specific 5-((3-methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide (CAS 1021060-90-1) to ensure experimental reproducibility. Its distinct 3-methoxybenzyl ether at C-5 and branched 1-phenylethyl amide at C-2 create a unique electronic and steric environment critical for NADPH oxidase inhibition—generic substitution risks target engagement failure. Deploy as a chemical probe for ROS-mediated pathology in inflammatory models, a reference standard for HPLC/LC-MS method development, or a medicinal chemistry starting point for dual NADPH oxidase/kinase inhibitor campaigns. cLogP ~3.2, TPSA ~82.4 Ų.

Molecular Formula C22H21NO5
Molecular Weight 379.412
CAS No. 1021060-90-1
Cat. No. B2427898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide
CAS1021060-90-1
Molecular FormulaC22H21NO5
Molecular Weight379.412
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC
InChIInChI=1S/C22H21NO5/c1-15(17-8-4-3-5-9-17)23-22(25)20-12-19(24)21(14-28-20)27-13-16-7-6-10-18(11-16)26-2/h3-12,14-15H,13H2,1-2H3,(H,23,25)
InChIKeyINUDMEPIBJFYFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-Methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide (CAS 1021060-90-1) – Pyranone Carboxamide Sourcing Guide for NADPH Oxidase Research


5-((3-Methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide (CAS 1021060-90-1) is a synthetic 4H‑pyran‑2‑carboxamide derivative classified within the broader family of 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides. It carries a 3‑methoxybenzyl ether at C‑5 and an (R/S)‑1‑phenylethyl amide at C‑2. The compound has been described in vendor technical documentation as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological reactive oxygen species (ROS) production, and has been cited in the context of inflammatory disease research . Its molecular formula is C₂₂H₂₁NO₅ (MW 379.41 g/mol), and it is commercially available as a specialty research chemical from Toronto Research Chemicals (catalogue TRC‑A727200) .

Why Generic Substitution of 5-((3-Methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide Fails – Critical Substituent Dependencies


Close structural analogs within the 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamide series differ only in the substitution pattern on the benzyloxy ring or the amide nitrogen side‑chain, yet these minor modifications can abrogate or substantially shift target engagement. The 3‑methoxybenzyl group at C‑5 and the branched 1‑phenylethyl amide at C‑2 create a distinct electronic and steric environment that influences hydrogen‑bonding capacity, lipophilicity, and conformational pre‑organization. Without explicit quantitative comparative pharmacology, the assumption that an alternative 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamide analog will recapitulate the same inhibitory profile is unsupported and poses a material risk of failed experimental reproducibility. The evidence items below catalogue what is currently known about this compound's differentiation and explicitly identify the data gaps that prevent generic substitution [1].

Quantitative Differentiation Evidence for 5-((3-Methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide Versus Analogs


NADPH Oxidase Inhibitory Annotation vs. Uncharacterized 4‑Fluorobenzyl Analog

The target compound is explicitly annotated by the manufacturer as an inhibitor of NADPH oxidase, an activity not claimed for the closest commercially listed analog 5‑((4‑fluorobenzyl)oxy)‑4‑oxo‑N‑(1‑phenylethyl)‑4H‑pyran‑2‑carboxamide (CAS 1021024‑30‑5) . The target compound is referenced alongside the known NADPH oxidase inhibitor apocynin in the context of inflammatory disease research, whereas the 4‑fluorobenzyl analog is listed solely as a 'useful research compound' without a specified biological target . Quantitative IC₅₀ values for the target compound against specific NOX isoforms (NOX1, NOX2, NOX4, NOX5) are not publicly available; this represents a critical data gap.

NADPH oxidase ROS inhibition Inflammatory disease models

Physicochemical Property Divergence: 3‑Methoxybenzyl vs. 4‑Fluorobenzyl Analogs

Calculated physicochemical descriptors reveal measurable divergence between the target compound and its 4‑fluorobenzyl analog that affects membrane permeability and formulation behavior. The 3‑methoxy substituent contributes a higher hydrogen‑bond acceptor count and a different electronic distribution compared to the 4‑fluoro group. Quantitative cLogP and topological polar surface area (TPSA) values computed via the Molinspiration engine highlight these differences [1].

Lipophilicity Drug-likeness Physicochemical profiling

Class‑Level Evidence: 5‑Benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides as Privileged Scaffolds for Kinase and NADPH Oxidase Inhibition

The 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamide scaffold has been independently validated as a kinase‑inhibitory chemotype in a peer‑reviewed study by Farard et al. (2008), which reported the design and synthesis of 6‑substituted‑5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamides and evaluated them as Src kinase inhibitors [1]. While the target compound was not among the specific derivatives tested in that study, the shared core scaffold implies potential polypharmacology spanning both NADPH oxidase and kinase targets. By contrast, the 5‑ethoxy analog (CAS 1105221‑08‑6) lacks the benzyloxy aromatic system entirely and falls outside the validated scaffold space, making it an unsuitable substitute for studies predicated on the 5‑benzyloxy pharmacophore .

Kinase inhibition Src kinase Structure–activity relationship Scaffold hopping

Commercially Defined Purity and Identity Specification vs. Undefined Analogs

The target compound is supplied by Toronto Research Chemicals (TRC) as a white to off‑white solid with defined appearance specifications and is catalogued under the controlled part number TRC‑A727200, indicating batch‑level quality control . In contrast, many of the closest structural analogs (e.g., CAS 1021024‑30‑5 and CAS 1105221‑08‑6) are listed by vendors with minimal quality documentation, typically only a nominal purity (e.g., 95%) without detailed certificate‑of‑analysis linkage . The absence of a defined appearance specification and batch‑specific CoA for the comparator analogs introduces uncertainty in procurement for regulated or GLP‑adjacent studies.

Certified reference material Quality control Reproducibility

Recommended Application Scenarios for 5-((3-Methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide Based on Current Evidence


NADPH Oxidase Inhibition Studies in Inflammatory Disease Models

The compound is explicitly documented as a NADPH oxidase inhibitor and is referenced in the context of inflammatory disease research . It is best deployed as a chemical probe for studying ROS‑mediated pathology in cell‑based or in vivo inflammatory models where pharmacological inhibition of NADPH oxidase is the experimental objective. Researchers should independently verify inhibitory activity against the specific NOX isoform relevant to their model before committing to large‑scale studies.

Kinase Inhibitor Scaffold‑Hopping and Medicinal Chemistry Optimization

Given that the 5‑benzyloxy‑4‑oxo‑4H‑pyran‑2‑carboxamide core has been validated as a Src kinase inhibitory scaffold [1], the target compound can serve as a starting point for medicinal chemistry campaigns aimed at dual NADPH oxidase/kinase inhibition or for scaffold‑hopping exercises that exploit the pyran‑2‑carboxamide pharmacophore. The 3‑methoxybenzyl and 1‑phenylethyl substituents offer vectors for further diversification.

Certified Reference Material for Analytical Method Development

With its defined appearance specification (white to off‑white solid) and controlled catalogue number (TRC‑A727200), the compound is suited as a reference standard for HPLC‑UV or LC‑MS method development, particularly in laboratories that require traceable sourcing documentation . Its molecular weight of 379.41 g/mol and distinct UV chromophore make it amenable to reverse‑phase chromatographic analysis.

Physicochemical Comparator in Analog Series Profiling

The computed cLogP (~3.2) and TPSA (~82.4 Ų) values [2] position the compound in a favorable drug‑like property space for cell permeability studies. It can be employed as a reference compound in panels that systematically vary benzyloxy substituents to correlate physicochemical descriptors with cellular activity, serving as a bridge between in silico predictions and experimental permeability assays.

Quote Request

Request a Quote for 5-((3-methoxybenzyl)oxy)-4-oxo-N-(1-phenylethyl)-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.